REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH2:7][N:8]2[CH2:12][CH:11]([C:13]3[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[C:14]=3[F:21])[CH2:10][C:9]2=[O:22])=[C:5]([CH3:23])[N:4](S(C2C=CC(C)=CC=2)(=O)=O)[N:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH3:1][C:2]1[C:6]([CH2:7][N:8]2[CH2:12][CH:11]([C:13]3[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[C:14]=3[F:21])[CH2:10][C:9]2=[O:22])=[C:5]([CH3:23])[NH:4][N:3]=1 |f:1.2|
|
Name
|
1-({3,5-dimethyl-1-[(4-methyl phenyl)sulfonyl]-1H-pyrazol-4-yl}methyl)-4-(2,3,5-trifluorophenyl)pyrrolidin-2-one
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=C1CN1C(CC(C1)C1=C(C(=CC(=C1)F)F)F)=O)C)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted six times with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by preparative chromatography on silicagel
|
Type
|
CUSTOM
|
Details
|
recrystallized from AcOEt
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NNC(=C1CN1C(CC(C1)C1=C(C(=CC(=C1)F)F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |